REACTION_CXSMILES
|
[CH:1]1([C:4]([NH2:6])=[O:5])[CH2:3][CH2:2]1.[Br:7][CH2:8][C:9](Br)=[O:10]>O1CCOCC1>[Br:7][CH2:8][C:9]([NH:6][C:4]([CH:1]1[CH2:3][CH2:2]1)=[O:5])=[O:10]
|
Name
|
|
Quantity
|
58.7 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)N
|
Name
|
|
Quantity
|
59.9 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
carefully washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, water then with brine solution, dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)NC(=O)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 670 mmol | |
AMOUNT: MASS | 138 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |